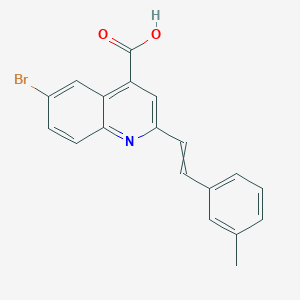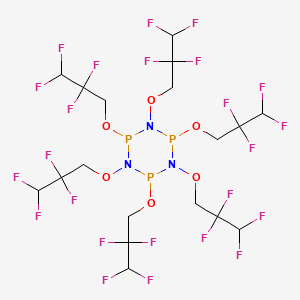
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane is a complex organophosphorus compound characterized by its unique structure and properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane typically involves the reaction of hexachlorocyclotriphosphazene with 2,2,3,3-tetrafluoropropanol in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the reaction conditions and scaling up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the fluorinated groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amine-substituted derivatives, while oxidation reactions may produce oxidized phosphorus compounds.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other organophosphorus compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and ability to form complexes with various biomolecules.
Medicine: Explored for its potential use in imaging and diagnostic applications.
Industry: Utilized in the development of advanced materials, including coatings and polymers with unique properties.
Mecanismo De Acción
The mechanism by which 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane exerts its effects involves its ability to interact with various molecular targets. The fluorinated groups enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical reactions. The specific pathways involved depend on the application and the environment in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Hexachlorocyclotriphosphazene: A precursor used in the synthesis of 1,2,3,4,5,6-Hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane.
Hexakis(2,2,3,3-tetrafluoropropoxy)cyclotriphosphazene: A similar compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of multiple fluorinated groups. This gives it distinct properties, such as enhanced stability and reactivity, making it valuable for various applications.
Propiedades
Fórmula molecular |
C18H18F24N3O6P3 |
|---|---|
Peso molecular |
921.2 g/mol |
Nombre IUPAC |
1,2,3,4,5,6-hexakis(2,2,3,3-tetrafluoropropoxy)-1,3,5,2,4,6-triazatriphosphinane |
InChI |
InChI=1S/C18H18F24N3O6P3/c19-7(20)13(31,32)1-46-43-52(49-4-16(37,38)10(25)26)44(47-2-14(33,34)8(21)22)54(51-6-18(41,42)12(29)30)45(48-3-15(35,36)9(23)24)53(43)50-5-17(39,40)11(27)28/h7-12H,1-6H2 |
Clave InChI |
RVLQKNOTBNKDHP-UHFFFAOYSA-N |
SMILES canónico |
C(C(C(F)F)(F)F)ON1P(N(P(N(P1OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F)OCC(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



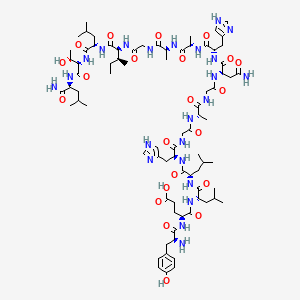


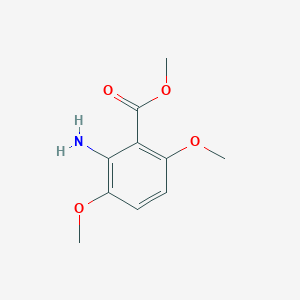

![(Z)-2-[2-fluoro-6-(trifluoromethyl)phenyl]-N'-hydroxyethanimidamide](/img/structure/B12440132.png)

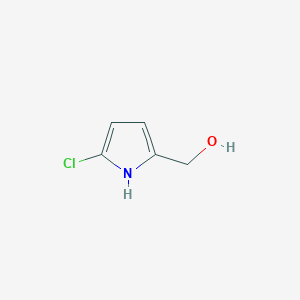

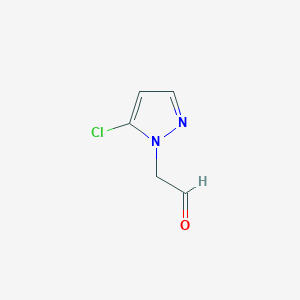
![[4,5-Dibenzoyloxy-3-hydroxy-6-(4-methoxyphenoxy)oxan-2-yl]methyl benzoate](/img/structure/B12440153.png)

